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Compound of Interest

Compound Name: (2R)-2-propyloctanamide

Cat. No.: B15159202 Get Quote

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and potential biological evaluation of (2R)-2-propyloctanamide. The information is intended

for researchers, scientists, and professionals in the field of drug development and chemical

research.

Chemical Properties
Due to the limited availability of experimental data for (2R)-2-propyloctanamide, the following

table summarizes its calculated and estimated physicochemical properties. These values are

derived from its chemical structure and by analogy to structurally similar long-chain aliphatic

amides.
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Property Value Source/Method

Molecular Formula C₁₁H₂₃NO Calculated

Molecular Weight 185.31 g/mol Calculated

IUPAC Name (2R)-2-propyloctanamide Standard Nomenclature

CAS Number Not available

Appearance
White to off-white solid

(estimated)
Analogy to similar amides[1]

Melting Point 80-90 °C (estimated)

Analogy to N-Propyl

Propanamide and other long-

chain amides[2][3]

Boiling Point
> 250 °C (estimated at

atmospheric pressure)

Analogy to N-Propyl

Propanamide and other long-

chain amides[2]

Solubility

Soluble in organic solvents;

sparingly soluble in water

(estimated)

General solubility of long-chain

amides[4][5]

pKa ~17 (amide proton, estimated)
General pKa of secondary

amides

Experimental Protocols
Given the absence of specific literature on (2R)-2-propyloctanamide, this section outlines

general yet detailed experimental protocols for its plausible synthesis and characterization

based on established organic chemistry methodologies.

Synthesis of (2R)-2-propyloctanamide
The synthesis of (2R)-2-propyloctanamide can be envisioned as a multi-step process starting

from commercially available materials. A key step involves the creation of the chiral center at

the alpha-position to the carbonyl group.

Step 1: Synthesis of 2-propyloctanoic acid
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The precursor carboxylic acid, 2-propyloctanoic acid, can be synthesized via hydroformylation

of 1-decene followed by oxidation.[6]

Materials: 1-decene, carbon monoxide, hydrogen, a suitable hydroformylation catalyst (e.g.,

a rhodium or cobalt complex), an oxidizing agent (e.g., Jones reagent or PCC), and

appropriate solvents.

Procedure:

In a high-pressure reactor, 1-decene is subjected to hydroformylation with a mixture of

carbon monoxide and hydrogen in the presence of a catalyst to yield 2-propyloctanal.

The resulting aldehyde is then oxidized to 2-propyloctanoic acid using a standard oxidizing

agent.

The product is purified by distillation or chromatography.

Step 2: Chiral Resolution of 2-propyloctanoic acid

The racemic 2-propyloctanoic acid can be resolved to isolate the (R)-enantiomer using a chiral

resolving agent.[7][8][9]

Materials: Racemic 2-propyloctanoic acid, a chiral resolving agent (e.g., (R)-(+)-α-

methylbenzylamine or a cinchona alkaloid), and appropriate solvents (e.g., ethanol,

acetone).

Procedure:

The racemic acid is reacted with the chiral resolving agent to form diastereomeric salts.

The diastereomeric salts are separated by fractional crystallization based on their different

solubilities.

The desired diastereomeric salt is then treated with a strong acid to liberate the

enantiomerically pure (R)-2-propyloctanoic acid.

The enantiomeric excess can be determined by chiral HPLC or NMR spectroscopy using a

chiral shift reagent.[10]
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Step 3: Amide Coupling to form (2R)-2-propyloctanamide

The final step is the coupling of (R)-2-propyloctanoic acid with an amine source, in this case,

ammonia, to form the primary amide.[11][12][13][14][15]

Materials: (R)-2-propyloctanoic acid, a coupling reagent (e.g., EDC, DCC, HATU), an

activating agent (e.g., HOBt), a base (e.g., DIPEA), ammonia source (e.g., ammonium

chloride), and a suitable solvent (e.g., DMF, DCM).[14]

Procedure:

(R)-2-propyloctanoic acid is dissolved in an anhydrous solvent.

The coupling and activating agents are added, and the mixture is stirred to form an

activated ester.

Ammonium chloride and a base are then added to the reaction mixture.

The reaction is monitored by TLC or LC-MS until completion.

The product is isolated by extraction and purified by column chromatography or

recrystallization.

Spectroscopic Characterization
The structure and purity of the synthesized (2R)-2-propyloctanamide would be confirmed

using standard spectroscopic techniques.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals

for the aliphatic protons. The protons on the carbon adjacent to the carbonyl and the nitrogen

would be deshielded.[16][17][18] The amide N-H protons would likely appear as a broad

singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show a characteristic signal for

the carbonyl carbon around 170-180 ppm.[19][20] The other aliphatic carbons would appear

in the upfield region.
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Infrared (IR) Spectroscopy: The IR spectrum would display a strong absorption band for the

C=O stretch of the amide (Amide I band) around 1640-1680 cm⁻¹.[21][22][23][24][25] A

characteristic N-H stretching vibration would be observed around 3200-3400 cm⁻¹, and N-H

bending (Amide II band) around 1550-1650 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak [M]⁺ or

the protonated molecule [M+H]⁺. Fragmentation patterns would likely involve cleavage alpha

to the carbonyl group and McLafferty rearrangement.[26][27][28][29][30]

Biological Activity Screening
As the biological activity of (2R)-2-propyloctanamide is unknown, a general screening

protocol to assess its potential cytotoxic and antimicrobial effects is proposed.

In Vitro Cytotoxicity Screening: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an

indicator of cell viability, proliferation, and cytotoxicity.[31][32][33][34]

Materials: Human cancer cell line (e.g., HeLa, A549), cell culture medium (e.g., DMEM), fetal

bovine serum (FBS), penicillin-streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO, isopropanol with

HCl), 96-well plates.

Protocol:

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere

overnight.

Compound Treatment: Treat the cells with various concentrations of (2R)-2-
propyloctanamide for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle

control (e.g., DMSO) and a positive control (e.g., doxorubicin).

MTT Addition: After the incubation period, add MTT solution to each well and incubate for

2-4 hours to allow for the formation of formazan crystals by viable cells.

Solubilization: Add the solubilization solution to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a

microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell

growth).

Antimicrobial Activity Screening: Broth Microdilution
Assay
This assay determines the minimum inhibitory concentration (MIC) of a compound against

various bacterial strains.[35][36][37][38]

Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), bacterial growth

medium (e.g., Mueller-Hinton broth), 96-well microtiter plates, (2R)-2-propyloctanamide
stock solution, positive control antibiotic (e.g., ampicillin, ciprofloxacin).

Protocol:

Preparation of Inoculum: Prepare a standardized bacterial inoculum.

Serial Dilution: Perform serial two-fold dilutions of the test compound in the growth

medium in the wells of a 96-well plate.

Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no

compound) and a sterility control (no bacteria).

Incubation: Incubate the plates at 37°C for 18-24 hours.

MIC Determination: The MIC is the lowest concentration of the compound that completely

inhibits visible bacterial growth.
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Step 1: Carboxylic Acid Synthesis Step 2: Chiral Resolution Step 3: Amide Formation

1-Decene
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(CO, H₂, Catalyst) 2-Propyloctanal Oxidation Racemic 2-Propyloctanoic Acid Chiral Resolution

(e.g., (R)-(+)-α-methylbenzylamine) Diastereomeric Salts Fractional Crystallization Separation & Acidification (R)-2-Propyloctanoic Acid Amide Coupling
(Ammonia Source, Coupling Reagents) (2R)-2-propyloctanamide
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Caption: Plausible synthetic route for (2R)-2-propyloctanamide.

Workflow for In Vitro Cytotoxicity Screening (MTT
Assay)
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Caption: General workflow for the MTT cytotoxicity assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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